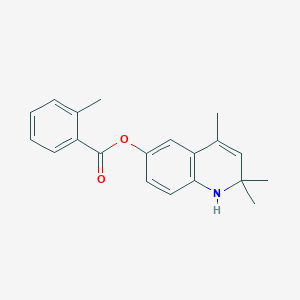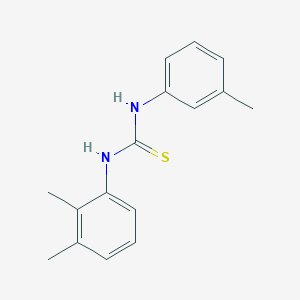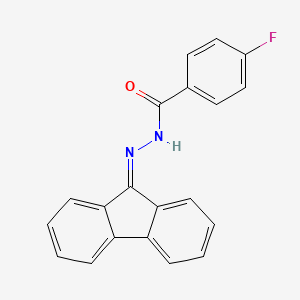
3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide, also known as GW 5074, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of quinoline-2-carboxamide derivatives and is known to have potent inhibitory effects on a variety of protein kinases.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide 5074 involves the competitive inhibition of ATP binding to the kinase domain of target proteins. It binds to the ATP-binding pocket of the kinase domain and prevents the transfer of phosphate groups from ATP to downstream substrates. This results in the inhibition of kinase activity and downstream signaling pathways.
Biochemical and Physiological Effects:
3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide 5074 has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis and tumor growth, and modulate immune responses. 3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide 5074 has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide 5074 has several advantages for lab experiments. It is a highly specific and potent inhibitor of protein kinases, which makes it an ideal tool compound for studying kinase function and regulation. It is also relatively easy to synthesize and has good stability and solubility properties. However, 3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide 5074 has some limitations for lab experiments. It has poor selectivity for certain kinases and can inhibit other unrelated enzymes at high concentrations. It also has limited bioavailability and can be rapidly metabolized in vivo.
Direcciones Futuras
There are several future directions for the use of 3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide 5074 in scientific research. One direction is to investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to use it as a tool compound to study the function and regulation of other protein kinases, such as MAPKAPK2 and PKC. Additionally, the development of more selective and potent derivatives of 3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide 5074 could improve its utility as a tool compound and therapeutic agent.
Métodos De Síntesis
The synthesis of 3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide 5074 involves the reaction of 3,5-dichloro-2-methoxybenzoic acid with 2-aminobenzonitrile in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a series of reactions, including acylation, cyclization, and deprotection, to yield 3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide 5074 in high yield and purity.
Aplicaciones Científicas De Investigación
3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide 5074 has been extensively used in scientific research as a tool compound to study the function and regulation of various protein kinases. It has been shown to inhibit the activity of several kinases, including c-Raf, B-Raf, and MEK1/2, which are involved in the regulation of cell growth, differentiation, and survival. 3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide 5074 has also been used to investigate the role of these kinases in various cellular processes, such as mitosis, apoptosis, and autophagy.
Propiedades
IUPAC Name |
3,5-dichloro-2-methoxy-N-quinolin-5-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-16-12(8-10(18)9-13(16)19)17(22)21-15-6-2-5-14-11(15)4-3-7-20-14/h2-9H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAVDJUYJKTLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5842907.png)
![3-[nitro(2,4,5-trimethylphenyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5842915.png)
![N-cyclopropyl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5842917.png)

![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5842928.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5842930.png)
![3-ethoxy-2-methyl-6-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5842936.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5842941.png)
![5-methyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5842946.png)
![1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5842952.png)



![N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B5843010.png)